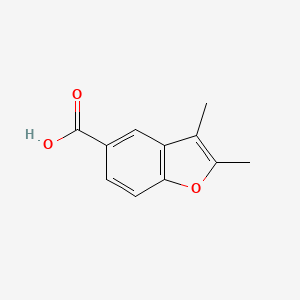![molecular formula C13H19NO2 B1612388 [4-(2-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 927998-28-5](/img/structure/B1612388.png)
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Overview
Description
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is also known by its IUPAC name, [4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine . This compound is characterized by the presence of a methoxyphenyl group attached to an oxan-4-ylmethanamine structure.
Preparation Methods
The synthesis of [4-(2-Methoxyphenyl)oxan-4-yl]methanamine involves several steps. One common method includes the reaction of 2-methoxyphenyl magnesium bromide with tetrahydro-2H-pyran-4-one, followed by reductive amination with formaldehyde and ammonium chloride . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH) . Major products formed from these reactions include oxan-4-ylmethanone, oxan-4-ylmethanol, and various substituted oxan-4-ylmethanamines .
Scientific Research Applications
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
[4-(2-Methoxyphenyl)oxan-4-yl]methanamine can be compared with similar compounds such as [4-(2-methylphenyl)oxan-4-yl]methanamine and (4-methoxyphenyl)methanamine . These compounds share structural similarities but differ in their functional groups and chemical properties . The presence of the methoxy group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from its analogs .
Similar Compounds
Properties
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFLGKUJCGDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586435 | |
| Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927998-28-5 | |
| Record name | 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)


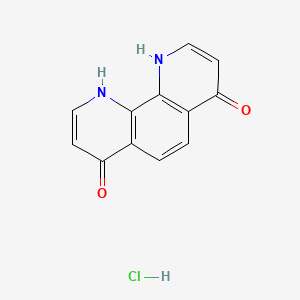

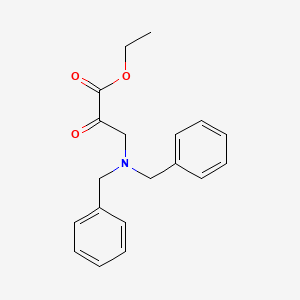
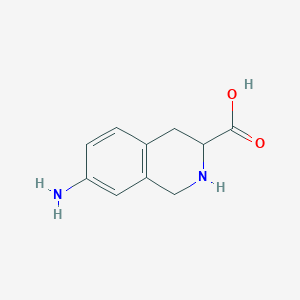

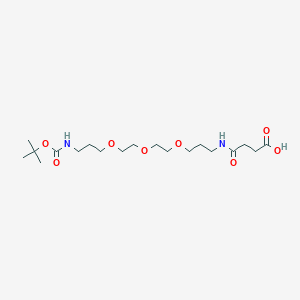
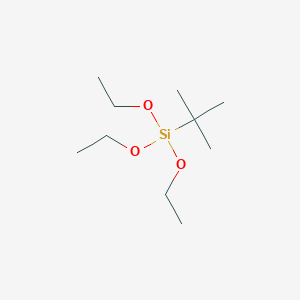

![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)
